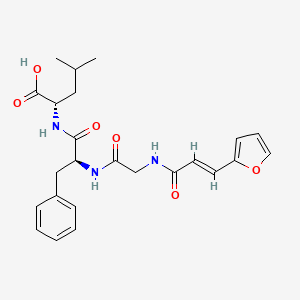

FA-Gly-Phe-Leu-OH

Übersicht

Beschreibung

FA-Gly-Phe-Leu-OH is a useful research compound. Its molecular formula is C24H29N3O6 and its molecular weight is 455.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nanomedizin und Wirkstoffabgabe

Das Phe-Phe-Motiv, das Teil der FA-Gly-Phe-Leu-OH-Sequenz ist, ist bekannt für seine Fähigkeit, die Selbstassemblierung kurzer Peptide zu Nanostrukturen und Hydrogelen anzutreiben . Diese Nanostrukturen haben vielversprechende Anwendungen in der Nanomedizin, insbesondere in Wirkstoffabgabesystemen. Sie können therapeutische Wirkstoffe einkapseln und deren kontrollierte Freisetzung am Zielort gewährleisten, wodurch die Wirksamkeit der Behandlungen verbessert wird.

Biomaterialien für die Gewebezüchtung

Peptide wie this compound können Hydrogele bilden, die die extrazelluläre Matrix imitieren und so ein Gerüst für Zellwachstum und Geweberegeneration bieten . Diese Anwendung ist entscheidend in der Gewebezüchtung, wo das Ziel darin besteht, biokompatible Materialien zu schaffen, die die Reparatur oder den Ersatz von geschädigtem Gewebe unterstützen.

Diagnostische Werkzeuge

Die Selbstassembliereigenschaften von Peptiden können genutzt werden, um nanoskalige diagnostische Werkzeuge zu schaffen . Diese Werkzeuge können die Sensitivität und Spezifität der Krankheitsdiagnose verbessern, indem sie auf molekularer Ebene mit biologischen Markern interagieren.

Therapeutische Paradigmen

Peptidbasierte Nanostrukturen können neue therapeutische Paradigmen einführen, indem sie auf neuartige Weise mit biologischen Systemen interagieren . So können sie beispielsweise so konzipiert werden, dass sie Immunantworten modulieren oder den Fortschritt von Krankheiten auf molekularer Ebene beeinflussen.

Peptidsynthesemethodik

This compound und ähnliche Peptide werden häufig synthetisiert, um die Wirksamkeit neuer Peptidsynthesemethodiken zu testen . Die Entwicklung effizienter Protokolle für die Peptidsynthese ist entscheidend für die Produktion von peptidbasierten Therapeutika im industriellen Maßstab.

Supramolekulare Chemie

Die Sequenz this compound kann an der supramolekularen Selbstassemblierung teilnehmen und Strukturen wie Helices und Blätter bilden . Diese Eigenschaft wird in der supramolekularen Chemie genutzt, um Materialien mit bestimmten Funktionen zu schaffen, wie z. B. responsive oder adaptive Materialien.

Wirkmechanismus

Target of Action

FA-Gly-Phe-Leu-OH, a synthetic peptide, has been found to interact with specific targets in the body. The primary targets of this compound are the folate receptors (FRs) which are generally overexpressed on endometrial, pancreatic, cervical, ovarian, brain, renal, breast, myeloid, and lung cancer cells . The compound also targets cathepsin B, a lysosomal cysteine protease that is highly expressed in several tumor cells .

Mode of Action

This compound interacts with its targets through a specific mechanism. The compound is part of a double-targeted drug delivery system, where it is linked to the anticancer drug mitomycin C (MMC) via a glycine-phenylalanine-leucine-glycine (GFLG) sequence . This sequence can be specifically cleaved by cathepsin B, enabling the release of the anticancer drug . The compound’s interaction with its targets leads to changes in the cellular environment, primarily the induction of apoptosis in cancer cells .

Biochemical Pathways

This compound affects various biochemical pathways. The compound is involved in the initiation and activation of signaling pathways related to cancer development and progression . It triggers a variety of effector mechanisms, including protein synthesis and a number of transcription factors that modulate the expression of genes involved in these processes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. These conjugates can protect the drug from degradation, resulting in improved efficacy due to increased drug circulation times and controlled release of drugs .

Result of Action

The result of this compound’s action is primarily the inhibition of tumor cell proliferation by inducing apoptosis . The compound effectively enhances the delivery of anticancer drugs to cancer cells, thereby reducing their toxic effects on normal cells .

Biochemische Analyse

Biochemical Properties

FA-Gly-Phe-Leu-OH plays a significant role in biochemical reactions, particularly in the context of enzyme-substrate interactions. This compound is known to interact with enzymes such as angiotensin-converting enzyme (ACE) and cathepsin B. This compound serves as a substrate for these enzymes, which catalyze its hydrolysis. The interaction with ACE is particularly noteworthy, as it involves the cleavage of the peptide bond between phenylalanine and leucine, leading to the formation of smaller peptide fragments . Additionally, this compound can interact with other proteases, demonstrating its versatility as a biochemical tool.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, this compound has been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as BAX and BCL-2 . This modulation leads to an increased BAX/BCL-2 ratio, promoting cell death in cancer cells while sparing normal cells. Furthermore, this compound can affect cell signaling pathways by interacting with specific receptors and enzymes, thereby altering downstream signaling events and gene expression patterns.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound binds to the active site of ACE, inhibiting its activity and preventing the conversion of angiotensin I to angiotensin II . This inhibition results in decreased blood pressure and reduced cardiovascular risk. Additionally, this compound can activate cathepsin B by serving as a substrate, leading to the cleavage of specific peptide bonds and subsequent activation of downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or enzymatic activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of ACE activity and persistent induction of apoptosis in cancer cells . These temporal effects highlight the importance of proper storage and handling to maintain the compound’s efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit ACE activity and reduce blood pressure without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to symptoms such as weight loss, organ damage, and altered metabolic function . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. The primary metabolic pathway for this compound involves its hydrolysis by ACE and cathepsin B, resulting in the formation of smaller peptide fragments . These fragments can then be further metabolized by other proteases and peptidases, ultimately leading to the production of amino acids and other metabolites that can be utilized by the body . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. Once inside the cell, this compound can be transported to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of this compound within the cell is influenced by factors such as its chemical structure, binding affinity to transporters, and the presence of targeting signals . These interactions ensure that this compound reaches its intended site of action, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, where it can influence gene expression and other nuclear processes . The localization of this compound is mediated by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound may contain nuclear localization signals that facilitate its transport into the nucleus, where it can interact with nuclear proteins and modulate gene expression .

Biologische Aktivität

FA-Gly-Phe-Leu-OH is a tetrapeptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

1. Structure and Composition

This compound consists of four amino acids: folic acid (FA), glycine (Gly), phenylalanine (Phe), and leucine (Leu). The structural characteristics of this peptide influence its biological activity, particularly in drug delivery systems and interactions with cellular receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Targeting Folate Receptors : The presence of folic acid allows the peptide to selectively bind to folate receptors, which are overexpressed in various cancer cells. This selectivity enhances the delivery of therapeutic agents directly to tumor sites, minimizing side effects on normal tissues .

- Enzymatic Hydrolysis : Research indicates that this compound can be cleaved by cathepsin B, an enzyme commonly found in the tumor microenvironment. This cleavage releases active components that can exert cytotoxic effects on cancer cells .

3. Biological Activities

This compound exhibits several notable biological activities:

Table 1: Summary of Research Findings on this compound

5. Therapeutic Applications

Given its biological activities, this compound has potential applications in:

- Cancer Therapy : Its ability to target folate receptors makes it an ideal candidate for developing targeted drug delivery systems aimed at treating various cancers.

- Drug Development : The peptide can be utilized as a scaffold for designing new therapeutic agents that require selective targeting mechanisms.

6. Conclusion

This compound represents a promising compound in the realm of biopharmaceuticals due to its selective targeting capabilities and potential antitumor effects. Further research into its biological activities and therapeutic applications could lead to significant advancements in cancer treatment strategies.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O6/c1-16(2)13-20(24(31)32)27-23(30)19(14-17-7-4-3-5-8-17)26-22(29)15-25-21(28)11-10-18-9-6-12-33-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,25,28)(H,26,29)(H,27,30)(H,31,32)/b11-10+/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADPUXIEEYQMRI-FWEDTRJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.